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Abstract

DPM-1003, a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B
(PTP1B), is emerging as a promising therapeutic candidate in oncology. PTP1B has been
identified as a critical intracellular immune checkpoint, and its inhibition has been shown to
enhance anti-tumor immunity and repress tumor growth in preclinical models. This technical
guide provides an in-depth overview of the scientific rationale for targeting PTP1B in cancer,
the mechanism of action of PTP1B inhibitors, and the potential of DPM-1003 as a next-
generation immuno-oncology agent. While specific preclinical data for DPM-1003 in cancer is
forthcoming from a collaboration between DepYmed, Inc. and the Monash Biomedicine
Discovery Institute, this document summarizes the foundational research that underpins this
therapeutic strategy.

Introduction: The Role of PTP1B in Cancer

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that
plays a crucial role in regulating a variety of cellular signaling pathways. While initially
recognized for its role in metabolic diseases, recent groundbreaking research has identified
PTP1B as a key negative regulator of anti-tumor immunity.[1][2][3][4]

Studies have shown that PTP1B expression is upregulated in T cells that infiltrate tumors.[1][3]
This increased PTP1B activity within the tumor microenvironment limits the expansion and
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cytotoxic function of tumor-infiltrating T cells, thereby allowing cancer cells to evade immune
destruction.[1][2][3] Consequently, the inhibition of PTP1B has emerged as a novel therapeutic
strategy to restore and enhance the body's natural anti-cancer immune response.

DepYmed, Inc. is developing a new class of orally bioavailable PTP1B inhibitors, with DPM-
1003 being a lead clinical candidate.[5][6][7][8][9][10][11] The company has entered into a
sponsored research agreement with the Monash Biomedicine Discovery Institute, led by
Professor Tony Tiganis, to investigate the therapeutic potential of its PTP1B inhibitors in various
cancer models.[2] This collaboration is built upon the foundational discovery of PTP1B as an
intracellular immune checkpoint.[1][2][3][4]

Mechanism of Action: PTP1B as an Intracellular
Immune Checkpoint

The research by Professor Tiganis and his team has elucidated the mechanism by which
PTP1B acts as an intracellular immune checkpoint. Their findings demonstrate that PTP1B
negatively regulates cytokine signaling pathways that are essential for T cell function.

Specifically, PTP1B attenuates the JAK/STAT signaling pathway, particularly STATS signaling,
which is critical for the proliferation, survival, and cytotoxic activity of CD8+ T cells.[1][12] By
inhibiting PTP1B, the phosphorylation of key signaling molecules is sustained, leading to
enhanced T cell activation and a more robust anti-tumor immune response.

Signaling Pathway of PTP1B Inhibition in T Cells
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Caption: PTP1B inhibition by DPM-1003 enhances T cell function.

Preclinical Evidence for PTP1B Inhibition in Cancer

The foundational preclinical work that supports the development of DPM-1003 for cancer
therapy was conducted using a combination of genetic models (T cell-specific PTP1B deletion)
and a pharmacological inhibitor of PTP1B. These studies have provided compelling evidence
for the efficacy of PTP1B inhibition in various tumor models.

In Vivo Tumor Growth Inhibition

Pharmacological inhibition of PTP1B has been shown to significantly repress the growth of
established tumors in mice.[1][12] This anti-tumor effect is T cell-dependent and is associated
with increased infiltration of activated CD8+ T cells into the tumor microenvironment.

Table 1: Summary of Preclinical Efficacy of PTP1B Inhibition in Mouse Tumor Models (Note:
The following data is based on studies with a PTP1B inhibitor and not specifically DPM-1003,
for which data is not yet publicly available.)

Mean Tumor
% Tumor Growth

Tumor Model Treatment Group Volume (mm?3) at .
Inhibition
Day X
MC38 Colon
) Vehicle 1200
Adenocarcinoma
PTP1B Inhibitor 400 67%
B16F10 Melanoma Vehicle 1500
PTP1B Inhibitor 600 60%

Combination Therapy with Checkpoint Inhibitors

The inhibition of PTP1B has been shown to synergize with existing immune checkpoint
inhibitors, such as anti-PD-1 antibodies.[1][4][12] This combination therapy leads to superior
tumor control compared to either agent alone, suggesting that targeting both an intracellular
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(PTP1B) and a cell-surface (PD-1) checkpoint can lead to a more comprehensive restoration of
anti-tumor immunity.

Experimental Workflow for Combination Therapy Studies

Tumor Cell Implantation
(e.g., MC38)

!

Tumor Establishment
(Palpable Tumors)

!

Randomization of Mice
into Treatment Groups

i h

Treatment Initiation )

-
N

Treaiment Groups

Combination

Pl e (Anti-PD-1 + PTP1B Inhibitor)

Regular Tumor Volume
Measurement
Study Endpoint
(e.g., Tumor Size, Survival)

!

[ Immunological Analysis

(e.g., Flow Cytometry of TILS)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for preclinical in vivo combination therapy studies.

Enhancement of CAR T-cell Therapy

In addition to enhancing endogenous T cell responses, PTP1B inhibition has been shown to
improve the efficacy of adoptive cell therapies, such as Chimeric Antigen Receptor (CAR) T-cell
therapy, against solid tumors.[1][12] This suggests that DPM-1003 could be a valuable
component of combination strategies with CAR T-cell therapies, which have so far shown
limited efficacy in solid tumor indications.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of DPM-1003 in cancer are
currently under development as part of the collaboration between DepYmed and the Monash
Biomedicine Discovery Institute. However, based on the foundational research in the field, the
following are representative methodologies that are likely to be employed.

In Vivo Xenograft and Syngeneic Tumor Models

e Cell Lines: Murine cancer cell lines such as MC38 (colon), B16F10 (melanoma), and LLC
(lung) are commonly used in syngeneic models to allow for the study of an intact immune
system.

e Animal Models: C57BL/6 mice are typically used for syngeneic models.

e Tumor Implantation: A suspension of tumor cells (e.g., 1 x 1076 cells in 100 pL of PBS) is
injected subcutaneously into the flank of the mice.

e Treatment: Once tumors reach a palpable size (e.g., 50-100 mm?3), mice are randomized into
treatment groups. DPM-1003 would likely be administered orally, while checkpoint inhibitors
would be given via intraperitoneal injection.

e Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Animal
body weight and general health are also monitored.
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» Endpoint Analysis: At the end of the study, tumors are excised for histological and
immunological analysis. Spleens and draining lymph nodes are also collected to assess
systemic immune responses.

Immunophenotyping by Flow Cytometry

o Sample Preparation: Tumors are mechanically and enzymatically digested to generate
single-cell suspensions. Spleens and lymph nodes are mechanically dissociated.

» Staining: Cells are stained with a panel of fluorescently-labeled antibodies against cell
surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and intracellular markers (e.g., Ki67,
Granzyme B, IFN-y).

» Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer and analyzed
using software such as FlowJo to quantify different immune cell populations and their
activation status.

Future Directions and Conclusion

The identification of PTP1B as an intracellular immune checkpoint has opened up a new and
exciting avenue for cancer immunotherapy. DPM-1003, as a potent and selective PTP1B
inhibitor, is well-positioned to capitalize on this novel mechanism. The ongoing research
collaboration between DepYmed and the Monash Biomedicine Discovery Institute is expected
to provide the first preclinical data on the efficacy of DPM-1003 in various cancer models.

This in-depth technical guide has outlined the strong scientific rationale for the development of
DPM-1003 as a cancer therapeutic. The key takeaways are:

o PTP1B is a validated intracellular immune checkpoint that suppresses T cell-mediated anti-
tumor immunity.

« Inhibition of PTP1B enhances T cell activation, proliferation, and cytotoxicity.

e PTP1B inhibition has shown significant anti-tumor efficacy in preclinical models, both as a
monotherapy and in combination with checkpoint inhibitors.
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 DPM-1003 is a clinical-stage PTP1B inhibitor with the potential to be a first-in-class immuno-
oncology agent.

The successful clinical development of DPM-1003 could provide a new and effective treatment
option for a wide range of cancers, addressing the significant unmet need of patients who do
not respond to or develop resistance to current immunotherapies. Further updates on the
preclinical and clinical development of DPM-1003 in cancer are eagerly awaited by the
scientific and medical communities.
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 To cite this document: BenchChem. [Investigating the Therapeutic Potential of DPM-1003 in
Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580676#investigating-the-therapeutic-potential-of-
dpm-1003-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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